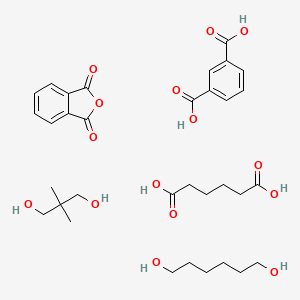
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is synthesized through the polymerization of multiple monomers, resulting in a material with unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione involves the polymerization of the respective monomers. The reaction typically occurs under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for efficiency and consistency, ensuring high-quality polymer output. The monomers are carefully measured and mixed, followed by the polymerization reaction under controlled conditions. The resulting polymer is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione has numerous scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials and as a component in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites, offering enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism depends on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 1,1-methylenebis4-isocyanatocyclohexane .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol .
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and 1,3-isobenzofurandione stands out due to its unique combination of monomers, resulting in a polymer with distinct properties. Its versatility and wide range of applications make it a valuable material in various fields.
Properties
CAS No. |
57087-32-8 |
|---|---|
Molecular Formula |
C33H46O15 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H10O4.C6H14O2.C5H12O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H,(H,9,10)(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI Key |
DBNBFKIJSKZBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Related CAS |
57087-32-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


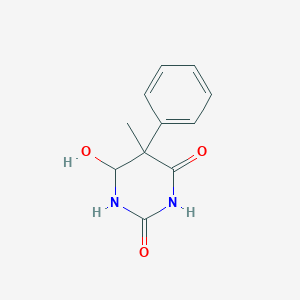
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
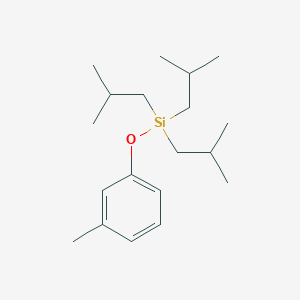
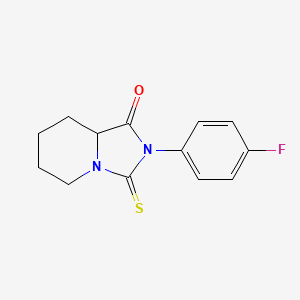
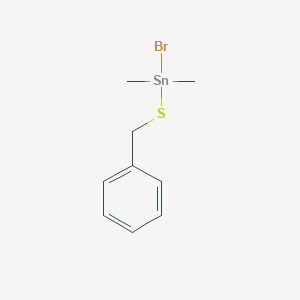
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
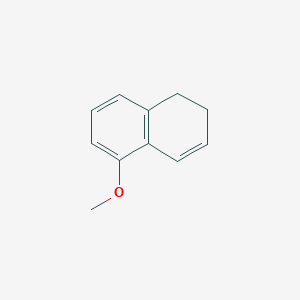
![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
